
Necrostatin 2
Overview
Description
Necrostatin 2 is a potent inhibitor of necroptosis, a form of programmed cell death that is morphologically similar to necrosis. Necroptosis is involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases. This compound is an analog of necrostatin 1 and acts by inhibiting receptor-interacting protein kinase 1 (RIPK1), thereby preventing the formation of the necrosome complex and execution of the necroptotic program .
Mechanism of Action
Target of Action
Necrostatin 2, also known as “852391-19-6 (R-isomer)” or “(5r)-5-[(7-Chloro-1h-Indol-3-Yl)methyl]-3-Methylimidazolidine-2,4-Dione”, primarily targets the Receptor-Interacting Protein Kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a form of regulated non-apoptotic cell death .
Mode of Action
This compound interacts with RIPK1, inhibiting its autophosphorylation . This interaction prevents the formation of the necrosome complex, thereby inhibiting the execution of the necroptotic program .
Biochemical Pathways
The inhibition of RIPK1 by this compound affects the necroptosis pathway. Necroptosis is a form of cell death that triggers innate immune responses by rupturing dead cells and releasing intracellular components . The necroptosis signaling pathway is primarily modulated by the activation of RIPK1, which phosphorylates the mixed-lineage kinase domain-like protein (MLKL), leading to necrosis through plasma membrane disruption and cell lysis .
Result of Action
The inhibition of necroptosis by this compound can have significant molecular and cellular effects. For instance, it has been shown to prevent TNF-induced mortality in a murine model of systemic inflammatory response syndrome (SIRS) . It also decreases irradiation-induced lactate dehydrogenase (LDH) release and cell death in murine embryonic Cyt c -/- cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the solubility of this compound in different solvents can affect its bioavailability . Additionally, the presence of other molecules, such as TNF-α, can influence the compound’s ability to inhibit necroptosis .
Biochemical Analysis
Biochemical Properties
Necrostatin-2 plays a crucial role in inhibiting necroptosis by targeting receptor-interacting protein kinase 1 (RIPK1). RIPK1 is a key enzyme in the necroptosis pathway, and its kinase activity is essential for the execution of necroptotic cell death. Necrostatin-2 binds to the kinase domain of RIPK1, preventing its activation and subsequent phosphorylation of downstream targets such as RIPK3 and mixed lineage kinase domain-like protein (MLKL). By inhibiting RIPK1, Necrostatin-2 effectively blocks the formation of the necrosome complex and the execution of necroptosis .
Cellular Effects
Necrostatin-2 has been shown to have significant effects on various cell types and cellular processes. In neuronal cells, Necrostatin-2 protects against oxidative stress-induced cell damage by inhibiting necroptosis. It reduces the production of reactive oxygen species (ROS) and prevents mitochondrial dysfunction. In immune cells, Necrostatin-2 modulates inflammatory responses by inhibiting necroptosis, thereby reducing the release of pro-inflammatory cytokines. Additionally, Necrostatin-2 has been found to protect cardiomyocytes from ischemia-reperfusion injury by preventing necroptotic cell death .
Molecular Mechanism
The molecular mechanism of Necrostatin-2 involves its interaction with the kinase domain of RIPK1. Necrostatin-2 binds to a specific pocket within the kinase domain, preventing the autophosphorylation of RIPK1 and its subsequent activation. This inhibition blocks the recruitment and phosphorylation of RIPK3, which is necessary for the formation of the necrosome complex. By preventing the activation of RIPK3, Necrostatin-2 inhibits the phosphorylation and oligomerization of MLKL, ultimately blocking the execution of necroptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Necrostatin-2 have been observed to change over time. Necrostatin-2 is relatively stable under standard laboratory conditions, but its efficacy may decrease over extended periods due to degradation. Long-term studies have shown that Necrostatin-2 can maintain its protective effects on cellular function for several hours to days, depending on the experimental conditions. Prolonged exposure to Necrostatin-2 may lead to reduced efficacy, highlighting the importance of optimizing dosage and treatment duration in experimental setups .
Dosage Effects in Animal Models
The effects of Necrostatin-2 vary with different dosages in animal models. At lower doses, Necrostatin-2 effectively inhibits necroptosis and provides protection against tissue damage in models of ischemic injury and neurodegenerative diseases. At higher doses, Necrostatin-2 may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. It is crucial to determine the optimal dosage that maximizes the protective effects of Necrostatin-2 while minimizing potential adverse effects .
Metabolic Pathways
Necrostatin-2 is involved in several metabolic pathways, primarily through its interaction with RIPK1. By inhibiting RIPK1, Necrostatin-2 modulates the necroptosis pathway, preventing the activation of downstream effectors such as RIPK3 and MLKL. This inhibition affects metabolic flux and reduces the production of ROS, thereby protecting cells from oxidative stress. Additionally, Necrostatin-2 has been shown to influence mitochondrial function and autophagy, further contributing to its protective effects .
Transport and Distribution
Within cells and tissues, Necrostatin-2 is transported and distributed through passive diffusion and active transport mechanisms. It can interact with various transporters and binding proteins, influencing its localization and accumulation. Necrostatin-2 has been found to accumulate in mitochondria, where it exerts its protective effects by preventing mitochondrial dysfunction and reducing ROS production. The distribution of Necrostatin-2 within cells is crucial for its efficacy in inhibiting necroptosis and protecting against cellular damage .
Subcellular Localization
Necrostatin-2 exhibits specific subcellular localization, primarily targeting the cytoplasm and mitochondria. Within the cytoplasm, Necrostatin-2 interacts with RIPK1 and prevents its activation, thereby inhibiting the necroptosis pathway. In mitochondria, Necrostatin-2 protects against mitochondrial dysfunction and reduces ROS production. The subcellular localization of Necrostatin-2 is essential for its activity and function in preventing necroptotic cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: Necrostatin 2 can be synthesized through a multi-step process involving the reaction of specific chemical precursors under controlled conditions. The synthetic route typically involves the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations. The reaction conditions, such as temperature, pressure, and pH, are carefully optimized to maximize yield and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process to produce larger quantities of the compound. This requires the use of industrial-grade equipment and facilities to ensure consistent quality and efficiency. The production process may also involve additional purification steps, such as crystallization or chromatography, to remove impurities and achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions: Necrostatin 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically carried out under controlled conditions using specific reagents and catalysts to achieve the desired chemical transformations .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully optimized to ensure efficient and selective reactions .
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .
Scientific Research Applications
Necrostatin 2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of necroptosis and to develop new inhibitors of programmed cell death. In biology, this compound is used to investigate the role of necroptosis in various cellular processes and diseases .
In medicine, this compound has shown potential as a therapeutic agent for the treatment of diseases involving necroptosis, such as neurodegenerative diseases, ischemic stroke, and inflammatory conditions. It has been used in preclinical studies to evaluate its efficacy in animal models of these diseases . In industry, this compound is used in the development of new drugs and therapeutic agents targeting necroptosis-related pathways .
Comparison with Similar Compounds
Necrostatin 2 is similar to other necroptosis inhibitors, such as necrostatin 1, necrostatin 3, and necrostatin 5. These compounds also target the RIPK1 kinase step in the necroptosis pathway but may have different mechanisms of action and varying degrees of potency . This compound is unique in its specific inhibition of RIPK1 and its ability to protect cells from necroptosis in various experimental models .
List of Similar Compounds:- Necrostatin 1
- Necrostatin 3
- Necrostatin 5
- GW806742X
- Compound 2
This compound stands out due to its potent inhibitory activity and its potential therapeutic applications in various diseases involving necroptosis.
Properties
IUPAC Name |
(5R)-5-[(7-chloro-1H-indol-3-yl)methyl]-3-methylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c1-17-12(18)10(16-13(17)19)5-7-6-15-11-8(7)3-2-4-9(11)14/h2-4,6,10,15H,5H2,1H3,(H,16,19)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKGAEMMNQTUGL-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(NC1=O)CC2=CNC3=C2C=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)[C@H](NC1=O)CC2=CNC3=C2C=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852391-19-6 | |
| Record name | (5R)-5-[(7-Chloro-1H-indol-3-yl)methyl]-3-methylimidazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


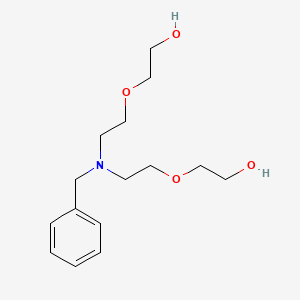
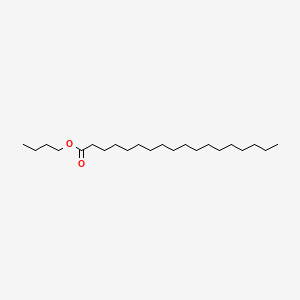
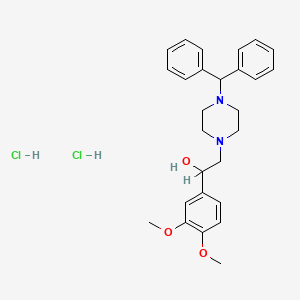
![Benzenamine, N,N-dimethyl-2-[[(6-methyl-1H-benzimidazol-2-yl)sulfinyl]methyl]-;Benzenamine, N,N-dimethyl-2-[[(6-methyl-1H-benzimidazol-2-yl)sulfinyl]methyl]-](/img/structure/B1677925.png)

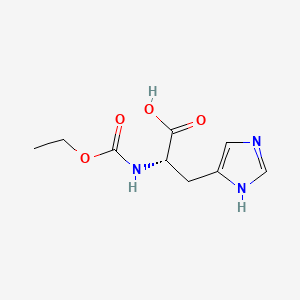
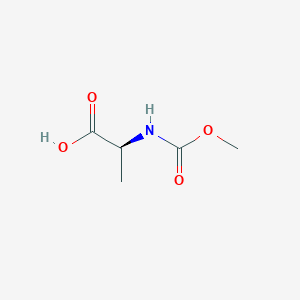
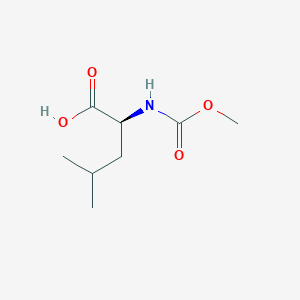
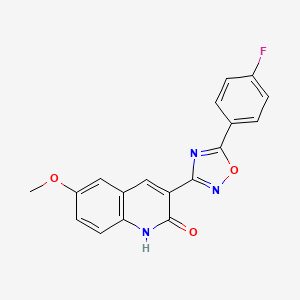
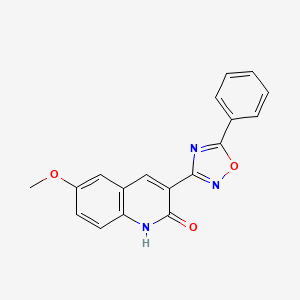
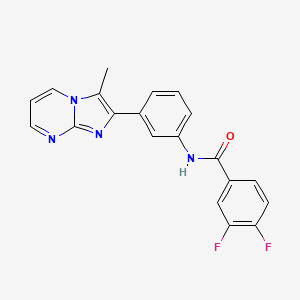

![4-[(3-bromobenzyl)amino]-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B1677937.png)

